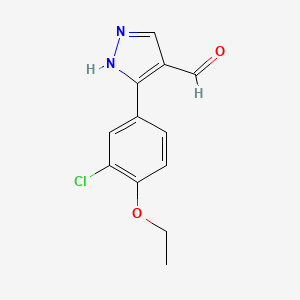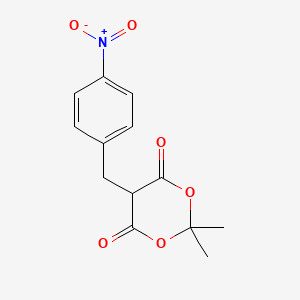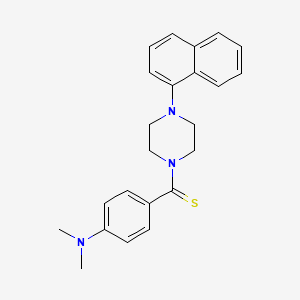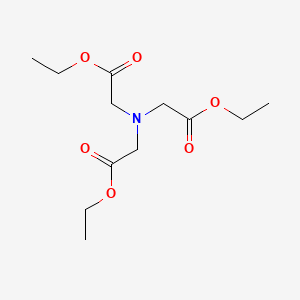
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “3-chloro-4-ethoxyphenyl” moiety suggests the presence of a phenyl ring with a chlorine atom and an ethoxy group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a phenyl ring, connected by a single bond. The phenyl ring would have a chlorine atom and an ethoxy group attached to it .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in various chemical reactions typical for these compounds, such as electrophilic substitution, nucleophilic substitution, or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the ethoxy group might increase its solubility in organic solvents .Scientific Research Applications
1. Synthesis and Structural Analysis
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde and its derivatives are primarily used in chemical synthesis and structural analysis. For instance, Xu and Shi (2011) synthesized a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, as part of a series to produce new pyrazole derivatives. They also determined its crystal structure through X-ray diffraction, highlighting its potential in crystallography and molecular structure studies (Xu & Shi, 2011).
2. Precursor in Pharmacophore Synthesis
The compound has been used as a precursor in the synthesis of pharmacophore-linked derivatives. Khalifa, Nossier, and Al-Omar (2017) utilized a similar compound, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, in preparing thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives (Khalifa et al., 2017).
3. Ultrasound-Assisted Synthesis in Organic Chemistry
Prasath et al. (2015) demonstrated the use of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, in the efficient ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group. This highlights the compound's relevance in advanced organic synthesis techniques (Prasath et al., 2015).
4. Use in Supramolecular Chemistry
In supramolecular chemistry, compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been used to create complex structures. Cuartas et al. (2017) synthesized reduced 3,4'-bipyrazoles from similar pyrazole precursors, contributing to the field of molecular assembly and design (Cuartas et al., 2017).
5. Contributions to Organic Synthesis Methodology
Research has also focused on improving organic synthesis methodologies using these compounds. For example, Bawa, Ahmad, and Kumar (2009) described a reductive amination of a related compound, 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, highlighting the compound's utility in synthetic organic chemistry (Bawa et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-11-4-3-8(5-10(11)13)12-9(7-16)6-14-15-12/h3-7H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCRFZUDXDARPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(C=NN2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2556343.png)
![2-[(1S,2R,4S)-2-Amino-4-hydroxycyclobutyl]acetic acid;hydrochloride](/img/structure/B2556345.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2556346.png)

![2-[(2,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2556349.png)
![(E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2556352.png)


![4-Methoxy-3-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B2556358.png)

![3-chloro-2-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2556362.png)

![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2556364.png)